4-(4-Fluorophenyl)tetrahydrofuran-3-ol
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Overview
Description
4-(4-Fluorophenyl)tetrahydrofuran-3-ol is an organic compound with the molecular formula C10H11FO2. It is a tetrahydrofuran derivative with a fluorophenyl group attached to the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for recycling solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-(4-Fluorophenyl)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)tetrahydrofuran-3-ol: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)tetrahydrofuran-3-ol: Similar structure but with a bromine atom instead of fluorine.
4-(4-Methylphenyl)tetrahydrofuran-3-ol: Similar structure but with a methyl group instead of fluorine
Uniqueness
The presence of the fluorine atom in 4-(4-Fluorophenyl)tetrahydrofuran-3-ol imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents. This makes it particularly valuable in certain chemical and biological applications .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(4-fluorophenyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2 |
InChI Key |
KOOVPQVBVBHIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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